N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-4-3-5-12(8-11)18-14(21)10-23-15-9-16(22)20-7-2-1-6-13(20)19-15/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRXUURWUZJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHClNO
- Molecular Weight : 329.74 g/mol
- CAS Number : 1105250-95-0
This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and anti-cancer activity.
Research indicates that this compound may act through several mechanisms:
- Pim Kinase Inhibition : The compound has been linked to the inhibition of Pim kinases, which play a crucial role in cell cycle regulation, apoptosis, and drug resistance. Compounds structurally similar to this one have shown significant Pim-1 inhibitory activity with IC values ranging from 1.18 to 8.83 μM in various studies .
- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, certain derivatives displayed IC values indicating potent cytotoxicity .
- Anti-inflammatory Properties : Similar pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The IC values for these compounds were comparable to established anti-inflammatory drugs like indomethacin .
Case Studies
- Pim Kinase Inhibition Study : A study focused on the synthesis of pyridothienopyrimidinone derivatives reported that specific compounds exhibited strong Pim kinase inhibition. The most active derivatives were further tested for their anti-proliferative effects across multiple cancer cell lines, revealing promising results for this compound .
- Anti-inflammatory Activity Assessment : Another study evaluated a series of pyrimidine derivatives for their ability to inhibit COX enzymes. The results indicated that some compounds exhibited IC values that suggest a strong potential for developing anti-inflammatory therapies .
Data Summary
| Biological Activity | Observed Effects | IC Values |
|---|---|---|
| Pim Kinase Inhibition | Cell cycle regulation, apoptosis | 1.18 - 8.83 μM |
| Cytotoxicity | Inhibition of cancer cell proliferation | Varies by derivative |
| Anti-inflammatory | COX enzyme inhibition | Comparable to indomethacin |
Comparison with Similar Compounds
Key Observations :
- The 4-methoxy group in the compound from increases steric bulk and polarity compared to the target compound’s unsubstituted phenyl .
Heterocyclic Core Modifications
Variations in the central heterocyclic system impact electronic properties and binding interactions:
Key Observations :
Functional Group and Linker Diversity
The acetamide linker and its substituents influence conformational flexibility and target engagement:
Key Observations :
- Direct linkage to benzothiazole () may reduce metabolic degradation compared to pyridopyrimidinone systems .
Preparation Methods
Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-ol
The pyrido[1,2-a]pyrimidinone core is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 2-aminopyridine derivatives with β-ketoesters under acidic or basic conditions. For example, condensation of 2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid yields 4-oxo-4H-pyrido[1,2-a]pyrimidine. Subsequent hydroxylation at the 2-position may be achieved through oxidative or nucleophilic substitution pathways.
Preparation of N-(3-Chlorophenyl)-2-Chloroacetamide
This intermediate is synthesized by acylating 3-chloroaniline with chloroacetyl chloride. The reaction is typically conducted in a dichloromethane/water biphasic system with sodium bicarbonate as a base to neutralize HCl byproducts. The product is isolated via filtration or extraction, with yields exceeding 85% under optimized conditions.
Key Coupling Reaction: Ether Formation
Nucleophilic Substitution Mechanism
The critical step involves coupling 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol with N-(3-chlorophenyl)-2-chloroacetamide via an reaction. The hydroxyl group on the pyrido-pyrimidinone acts as a nucleophile, displacing chloride from the chloroacetamide. This reaction requires a strong base to deprotonate the hydroxyl group, such as cesium carbonate or sodium hydride.
Reaction Conditions:
Optimization Insights:
-
Excess base (3.0 equiv) ensures complete deprotonation of the hydroxyl group.
-
Polar aprotic solvents enhance nucleophilicity and reaction rate.
-
Lower temperatures (20–30°C) minimize side reactions like hydrolysis of the chloroacetamide.
Detailed Synthetic Procedure
Stepwise Protocol
-
Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-ol
-
Preparation of N-(3-Chlorophenyl)-2-Chloroacetamide
-
Coupling Reaction
Characterization and Analytical Data
Spectral Properties
Purity and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Equivalents | 3.0–3.5 equiv | Maximizes deprotonation |
| Reaction Time | 1.5–2 hours | Minimizes degradation |
| Solvent Polarity | DMF > DMSO | Enhances solubility |
Challenges and Mitigation Strategies
Common Side Reactions
Q & A
Q. How can researchers optimize enantiomeric purity for chiral derivatives?
- Methodology : Employ chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase) to separate enantiomers. Use asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases). Monitor optical rotation ([α]ᴅ²⁵) and confirm purity via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
